4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
CAS No.: 1219972-11-8
Cat. No.: VC2687597
Molecular Formula: C15H23Cl2NO
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride - 1219972-11-8](/images/structure/VC2687597.png)
Specification
CAS No. | 1219972-11-8 |
---|---|
Molecular Formula | C15H23Cl2NO |
Molecular Weight | 304.3 g/mol |
IUPAC Name | 4-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride |
Standard InChI | InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H |
Standard InChI Key | NZRUTSDEWZONIV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl |
Introduction
Chemical Identity and Properties
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is an organic compound featuring a piperidine ring connected to a substituted phenoxy group. The compound is identified by CAS number 1219972-11-8 and demonstrates specific physicochemical properties that define its behavior in various environments . The core structure consists of a piperidine ring linked to a phenoxy moiety, which contains a tert-butyl group at the 4-position and a chlorine atom at the 2-position of the phenyl ring. The hydrochloride salt formation significantly influences its solubility profile and stability characteristics.
Key physical and chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1219972-11-8 |
Molecular Formula | C15H23Cl2NO |
Molecular Weight | 304.3 g/mol |
Physical State | Not specified in available data |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
IUPAC Name | 4-[4-(tert-butyl)-2-chlorophenoxy]piperidine;hydrochloride |
The compound's molecular structure incorporates a nitrogen-containing heterocyclic ring (piperidine) connected to an aromatic system with specific substituents. This structural arrangement contributes to its unique chemical identity and potential reactivity patterns in various chemical and biological systems.
Structural Characteristics
The molecular architecture of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride can be deconstructed into several key structural components that collectively determine its chemical behavior and potential applications.
Core Scaffold
The fundamental structure consists of a piperidine ring connected to a phenoxy group at the 4-position of the piperidine. This connection creates an ether linkage that serves as a flexible bridge between the heterocyclic and aromatic portions of the molecule. The piperidine ring provides a basic nitrogen center that readily forms the hydrochloride salt, while the phenoxy group contributes to the compound's lipophilicity and potential for π-stacking interactions.
Key Substituents
The phenyl portion of the phenoxy group features two important substituents:
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A tert-butyl group at the 4-position, which introduces significant steric bulk and enhances lipophilicity
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A chlorine atom at the 2-position, which influences the electronic distribution of the aromatic ring and potentially affects hydrogen bonding capabilities
These substituents create a unique electronic and steric environment that distinguishes this compound from related analogs and likely influences its binding properties with potential biological targets.
Salt Formation
The compound exists as a hydrochloride salt, with protonation occurring at the nitrogen atom of the piperidine ring. This salt formation significantly impacts the compound's physical properties, typically enhancing water solubility compared to the free base form while potentially reducing lipophilicity. The hydrochloride salt formation also tends to improve stability during storage and handling compared to the free base.
Comparative Analysis with Structurally Related Compounds
To better understand the potential properties and applications of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride, a comparison with structurally related compounds provides valuable context:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride | 1219972-11-8 | C15H23Cl2NO | 304.3 | Target compound |
4-(4-CHLORO-PHENOXY)-PIPERIDINE | 97839-99-1 | C11H14ClNO | 211.69 | Lacks tert-butyl group and has chlorine at para position |
4-(tert-Butyl)piperidine hydrochloride | 69682-13-9 | C9H20ClN | 177.716 | Lacks phenoxy group entirely |
3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride | 1220033-99-7 | C17H27Cl2NO | 332.3 | Contains an ethyl linker and substitution at 3-position of piperidine |
4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride | 1220033-96-4 | C17H27Cl2NO | 332.3 | Contains an ethyl linker between piperidine and phenoxy group |
This comparison highlights the structural variations among these related compounds, particularly regarding:
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Direct vs. ethyl-linked connections between the piperidine and phenoxy moieties
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Position of substitution on the piperidine ring (3 vs. 4)
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Presence and position of substituents on the phenyl ring
These structural differences likely result in distinct physicochemical properties and potential biological activities among these compounds .
Future Research Directions
Several promising research directions could expand our understanding of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride:
Physicochemical Characterization
Comprehensive characterization of the compound's physicochemical properties would be valuable:
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Determination of precise melting point, solubility parameters, and stability profile
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Investigation of crystal structure and solid-state properties
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Evaluation of pKa values and ionization behavior in various environments
Such data would provide a more complete understanding of the compound's behavior in different settings and guide its appropriate use in research applications.
Synthetic Methodology Development
Development of optimized synthetic approaches would facilitate access to this compound:
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Exploration of alternative coupling methods beyond the Mitsunobu reaction
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Investigation of selective functionalization strategies
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Development of regioselective approaches to related analogs
Improved synthetic access would support broader research applications and enable more extensive structure-activity relationship studies.
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